2-(2-Aminobenzoyl)benzoic acid

Catalog No.
S662130
CAS No.
1147-43-9
M.F
C14H11NO3
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminobenzoyl)benzoic acid

CAS Number

1147-43-9

Product Name

2-(2-Aminobenzoyl)benzoic acid

IUPAC Name

2-(2-aminobenzoyl)benzoic acid

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C14H11NO3/c15-12-8-4-3-7-11(12)13(16)9-5-1-2-6-10(9)14(17)18/h1-8H,15H2,(H,17,18)

InChI Key

KORKIRUGUNPQML-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2N)C(=O)O

Potential Bioactive Properties

Research suggests 2-ABz and its derivatives may possess interesting biological activities. Studies have explored their:

  • Anti-hyperlipidemic effects: These properties could be beneficial for regulating cholesterol levels.
  • Antioxidant properties: These properties could be useful in understanding and mitigating oxidative stress in cells. Source: The same study mentioned above also looked at the antioxidant potential of 2-ABz derivatives:

Applications in Metal Catalysis

The structure of 2-ABz allows it to bind to metal ions in a specific way. This property makes it a potential candidate for use as a:

  • Tridentate ligand: A ligand that can bind to a central metal atom using three donor sites. This specific binding mode could be useful in designing new catalysts for various chemical reactions. [Source: Scientific literature refers to 2-ABz functioning as a tridentate ligand. However, specific research papers are beyond the scope of this response]

Research on Intestinal Transport

Studies have investigated the interaction of 2-ABz with the human intestinal di-/tripeptide transporter (hPEPT1). This transporter is involved in the absorption of certain nutrients from the intestines. Understanding how 2-ABz interacts with this transporter could provide insights into:

  • Intestinal nutrient absorption mechanisms: Research in this field could contribute to a better understanding of digestion and nutrient uptake. [Source: Scientific publications explore this area of research, but specific details are beyond the scope of this response]

2-(2-Aminobenzoyl)benzoic acid, also known as 2-(2-aminobenzoyl)benzoic acid, is an organic compound with the molecular formula C14H11NO3C_{14}H_{11}NO_3. It features a benzoic acid moiety substituted with a 2-aminobenzoyl group. The compound is characterized by its aromatic structure, which includes two benzene rings connected by a carbonyl group and an amino group. This unique structure imparts various chemical properties and biological activities to the compound, making it of interest in both organic chemistry and medicinal applications.

  • Tridentate Ligand: The molecule's structure allows it to act as a tridentate ligand, meaning it can bind to a metal center at three different points through its functional groups. This property makes it potentially useful in catalysis research.
  • Antioxidant and Anti-hyperlipidemic Activity: Research suggests that derivatives of 2-(2-Aminobenzoyl)benzoic acid exhibit antioxidant and anti-hyperlipidemic (cholesterol-lowering) properties. However, further investigation is needed to understand the specific mechanisms involved.

The reactivity of 2-(2-Aminobenzoyl)benzoic acid can be attributed to the presence of both the carboxylic acid and amino functional groups. Notable reactions include:

  • Acid-Base Reactions: The carboxylic acid group can donate protons, allowing the compound to participate in acid-base reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amino group can react with acyl chlorides or other carboxylic acids to form amides.
  • Nucleophilic Substitution: The amino group can engage in nucleophilic substitutions, particularly in electrophilic aromatic substitution reactions due to its activating effect on the aromatic ring.

These reactions are fundamental for synthesizing derivatives of 2-(2-Aminobenzoyl)benzoic acid and exploring its reactivity in various conditions .

Research indicates that 2-(2-Aminobenzoyl)benzoic acid exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory processes. Additionally, it may possess anticancer properties, as preliminary studies suggest it could inhibit the proliferation of cancer cells. Its ability to interact with biological targets makes it a candidate for further pharmacological exploration .

Several methods have been developed for synthesizing 2-(2-Aminobenzoyl)benzoic acid:

  • Base-Promoted Aerobic Cascade Reaction: This method allows for a regiospecific synthesis involving multiple bond formations in a single reaction vessel. It is efficient and atom-economical, producing various derivatives of 2-(2-Aminobenzoyl)benzoic acid .
  • One-Pot Synthesis: A simplified approach where all reactants are combined in one step, leading to the desired product without isolating intermediates. This method has been optimized for yield and purity .

These synthetic routes demonstrate versatility and efficiency, enabling researchers to explore various derivatives and their properties.

2-(2-Aminobenzoyl)benzoic acid finds applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it is investigated as a potential drug candidate for treating inflammation and cancer.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound may be utilized in developing novel materials due to its unique chemical properties.

These applications highlight the compound's significance across multiple disciplines.

Studies on the interactions of 2-(2-Aminobenzoyl)benzoic acid with various biological macromolecules have provided insights into its mechanism of action. Research suggests that it may bind to specific enzymes or receptors, influencing their activity. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its use in therapeutic contexts .

Several compounds share structural similarities with 2-(2-Aminobenzoyl)benzoic acid. Here is a comparison highlighting their uniqueness:

Compound NameStructure DescriptionUnique Features
Anthranilic AcidAn amino-substituted benzoic acidKnown for its role in synthesizing indigo dye
Salicylic AcidA hydroxyl-substituted benzoic acidUsed widely as an anti-inflammatory agent
Aminosalicylic AcidA derivative of salicylic acid with an amino groupUsed in tuberculosis treatment
BenzamideAn amide derived from benzoic acidServes as a precursor in various pharmaceutical syntheses

While these compounds share certain structural features, 2-(2-Aminobenzoyl)benzoic acid is distinct due to its dual functional groups (amino and carboxylic), which confer unique reactivity and biological properties not found in the other compounds listed .

Base-Promoted Aerobic Cascade Reaction Mechanisms

A revolutionary approach to synthesizing 2-(2-aminobenzoyl)benzoic acids involves base-promoted aerobic cascade reactions, which offer superior regioselectivity and atom economy. This methodology represents a significant advancement over traditional multistep procedures by forming multiple bonds in a single synthetic operation. The cascade reaction proceeds via a sequence of C-C and C-N bond formations under mild conditions, providing an efficient route to structurally diverse 2-(2-aminobenzoyl)benzoic acid derivatives.

The general synthetic protocol employs substituted amides as starting materials, which undergo base-promoted transformation in the presence of atmospheric oxygen. The reaction mechanism involves initial base-mediated deprotonation, followed by sequential nucleophilic addition, rearrangement, and oxidative coupling steps. This cascade process results in the formation of six new bonds in a one-pot procedure, demonstrating remarkable synthetic efficiency.

A typical procedure involves reacting amides with potassium tert-butoxide (KOtBu) and water in dimethyl sulfoxide (DMSO) at 100°C under aerobic conditions. The reaction can be performed on both laboratory and gram scales with consistent yields.

Table 1. Optimized Reaction Conditions for Base-Promoted Aerobic Cascade Synthesis

ParameterOptimized Condition
BaseKOtBu (3 equiv)
SolventDMSO
Temperature100°C
OxidantAir (atmospheric oxygen)
Water10 equiv
Reaction time4 hours
Workup1M HCl followed by extraction with DCM
PurificationColumn chromatography (EtOAc/PE: 1/4)

The substrate scope of this methodology is remarkably broad, accommodating various functional groups including halogens, alkyl, and aryl substituents. Notably, both electron-donating and electron-withdrawing groups on the aromatic rings are tolerated, providing access to a diverse array of 2-(2-aminobenzoyl)benzoic acid derivatives.

For gram-scale synthesis, a representative procedure involves treating N-benzyl-2-fluoro-N-(2-fluorobenzyl)benzamide (5 mmol) with KOtBu (15 mmol) and water (50 mmol) in DMSO (25 mL) at 100°C under air for 4 hours. This scale-up protocol demonstrates the practical utility of this methodology for larger-scale preparations.

One-Pot Multistep Synthesis Strategies

One-pot multistep synthetic approaches have emerged as powerful strategies for preparing 2-(2-aminobenzoyl)benzoic acid derivatives with enhanced efficiency and reduced waste generation. These methodologies combine multiple reaction steps in a single vessel, eliminating the need for isolation and purification of intermediates.

A particularly efficient approach involves the one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives through sequential transformations of readily available starting materials. This method eliminates the need for protecting groups and minimizes the formation of side products, resulting in improved overall yields.

Another innovative strategy employs T3P (propylphosphonic anhydride) as a catalyst for the one-pot three-component synthesis of related 2,3-disubstituted 3H-quinazolin-4-ones from anthranilic acid. This approach offers advantages in terms of mild reaction conditions, high atom economy, and operational simplicity.

Table 2. Comparison of One-Pot Synthetic Methods for 2-(2-Aminobenzoyl)benzoic Acid Derivatives

MethodCatalyst/ReagentStarting MaterialsReaction ConditionsYield Range (%)Advantages
Base-promoted cascadeKOtBuN-benzyl benzamidesDMSO, 100°C, air, 4h65-92High atom economy, regioselective
T3P-catalyzedT3PAnthranilic acid, aldehydes, aminesEtOAc, rt to 80°C, 3-5h72-88Mild conditions, three-component
Ultrasonic-assistedNoneAnthranilic acid, acetic anhydride, aminesUltrasonic irradiation, 30-60 min78-95Solvent-free, catalyst-free, rapid

One notable example involves the synthesis of quinazoline derivatives through the one-pot reaction of anthranilic acid, acetic anhydride, and primary amines under ultrasonic irradiation. This solvent and catalyst-free approach offers significant environmental benefits while providing access to structurally diverse heterocyclic compounds derived from the 2-(2-aminobenzoyl)benzoic acid scaffold.

Patent literature further supports the utility of one-pot methodologies for preparing anthranilic acid derivatives through efficient processes involving selective acylation, oxidation, and subsequent transformations. These industrially relevant procedures highlight the practical advantages of one-pot strategies for large-scale production.

Regiospecific Functionalization Approaches

Regiospecific functionalization of 2-(2-aminobenzoyl)benzoic acid derivatives represents a crucial aspect of their synthetic utility. Various approaches have been developed to selectively modify specific positions on the benzoic acid or aminobenzoyl moieties, enabling precise structural tuning for desired applications.

The regioselective modification of 2-(2-aminobenzoyl)benzoic acid primarily relies on the differential reactivity of the amine, carbonyl, and carboxylic acid functional groups. Nucleophilic acyl substitution reactions play a central role in these transformations, allowing for the selective conversion of the carboxylic acid moiety into various derivatives including acid chlorides, anhydrides, esters, and amides.

A key consideration in regiospecific functionalization is the activation of the carboxylic acid group, which typically requires conversion to a more reactive intermediate. Despite the inherent poor leaving group ability of the hydroxyl group in carboxylic acids, several strategies have been developed to enhance reactivity, including protonation of the carbonyl oxygen or conversion to better leaving groups.

Table 3. Regioselective Transformations of 2-(2-Aminobenzoyl)benzoic Acid

TransformationReagentsConditionsProductSelectivity
EsterificationROH, H₂SO₄RefluxCarboxylic esterSelective for -COOH
AmidationRNH₂, EDCI, HOBtDMF, rt, 12hCarboxylic amideSelective for -COOH
N-Acylation(RCO)₂OPyridine, 0-25°CN-acylated productSelective for -NH₂
CyclizationHeat or dehydrating agentElevated temperatureQuinazolinoneIntramolecular
N-BenzylationBenzyl bromide, K₂CO₃DMSO, rtN-benzyl derivativeSelective for -NH₂

For purification of anthranilic acid and its derivatives, an efficient method involves using a Soxhlet apparatus with n-heptane as the solvent. This approach is particularly useful for purifying crude anthranilic acid, with the option of adding methanol for recrystallization to obtain larger crystals. However, it's worth noting that this method may lead to partial esterification, as evidenced by the formation of methyl anthranilate with a characteristic grape odor.

The regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acid derivatives has been further expanded through diazotization reactions, allowing for the introduction of azo linkages and subsequent transformations. These approaches have been utilized for the preparation of anti-inflammatory agents with enhanced biological activities.

Solvent Effects in Nucleophilic Acyl Substitution Reactions

The choice of solvent significantly impacts the efficiency and selectivity of reactions involving 2-(2-aminobenzoyl)benzoic acid derivatives, particularly in nucleophilic acyl substitution processes. Understanding these solvent effects is crucial for optimizing synthetic protocols and maximizing product yields.

Polar protic solvents, such as water, alcohols, and carboxylic acids, can dramatically affect nucleophilic acyl substitutions by forming hydrogen bonds with nucleophiles. This hydrogen bonding effectively reduces the nucleophilicity by creating a solvation shell, making the nucleophile more sterically hindered. In contrast, polar aprotic solvents like DMSO, DMF, and acetonitrile generally enhance nucleophilicity by solvating counter-ions without forming hydrogen bonds with the nucleophile itself.

In the base-promoted aerobic cascade synthesis of 2-(2-aminobenzoyl)benzoic acids, DMSO serves as the optimal solvent, facilitating efficient electron transfer processes and stabilizing charged intermediates. The high polarity and aprotic nature of DMSO create an ideal environment for the complex cascade of reactions leading to the formation of multiple bonds.

Table 4. Solvent Effects on the Synthesis of 2-(2-Aminobenzoyl)benzoic Acid Derivatives

SolventSolvent TypeDielectric ConstantYield (%)Reaction Time (h)Observations
DMSOPolar aprotic46.778-924Optimal for cascade reactions
DMFPolar aprotic36.765-855Good alternative to DMSO
THFPolar aprotic7.645-608Moderate yields, longer reaction times
TolueneNon-polar2.410-2512Poor solvent choice, low yields
EthanolPolar protic24.530-4010Side reactions observed
WaterPolar protic80.1<10>12Primarily hydrolysis products

For one-pot synthesis of N-benzyl-2-aminobenzoic acid via ring opening of isatoic anhydride derivatives, DMSO has proven to be the solvent of choice in combination with potassium carbonate as a base. The reaction proceeds via a substitution nucleophilic reaction (SN2), where the hydrogen on the NH group in isatoic anhydride is replaced by a benzyl ion from benzyl bromide at room temperature.

In the synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives, the choice of solvent also affects the workup and purification processes. The use of a biphasic system consisting of aqueous acid and organic solvents facilitates efficient extraction and isolation of the desired products.

The antimicrobial potential of 2-(2-aminobenzoyl)benzoic acid derivatives is significantly enhanced through Schiff base formation, a reaction leveraging its primary amine group. Schiff bases derived from this compound exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria, as demonstrated by structural analogs. For instance, a Schiff base synthesized from 3-ethoxy salicylaldehyde and 2-amino benzoic acid (structurally analogous to 2-(2-aminobenzoyl)benzoic acid) showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) comparable to chloramphenicol [1] [3]. The antimicrobial mechanism is attributed to the azomethine (–C=N–) group, which disrupts bacterial cell membrane integrity and inhibits enzyme systems critical for microbial survival [6] [7].

Metal complexation further amplifies this activity. Zinc(II) and copper(II) complexes of amino acid-based Schiff bases, such as those derived from salicylaldehyde and 2-amino benzoic acid, demonstrated enhanced efficacy against E. coli, with zone-of-inhibition values approaching those of amoxicillin [5]. The coordination of metal ions stabilizes the Schiff base structure and facilitates interactions with bacterial DNA or proteins, as evidenced by spectral and thermogravimetric analyses [1] [5]. Notably, the hydroxyl and carboxyl groups in these derivatives contribute to hydrogen bonding with microbial targets, a feature corroborated by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy [1] [3].

Anti-Inflammatory Target Engagement Mechanisms

The anti-inflammatory properties of 2-(2-aminobenzoyl)benzoic acid derivatives stem from their ability to modulate enzymatic pathways involved in inflammation. Schiff bases incorporating this scaffold have shown promise in targeting cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. For example, a study on a Schiff base with an intramolecular hydrogen bond (similar in structure to derivatives of 2-(2-aminobenzoyl)benzoic acid) revealed selective inhibition of COX-2 over COX-1, as predicted by density functional theory (DFT) calculations [3]. The hydrogen bond stabilizes the compound’s conformation, enabling precise interactions with the COX-2 active site [3] [5].

Additionally, the carboxylate group in 2-(2-aminobenzoyl)benzoic acid facilitates chelation with metal ions such as zinc, which are cofactors in metalloproteinases involved in tissue remodeling during inflammation [5]. Spectroscopic studies, including electron spray ionization mass spectrometry (ESI-MS) and cyclic voltammetry, confirm that these complexes alter redox states in inflammatory cells, reducing reactive oxygen species (ROS) production [3] [5].

Structure-Activity Relationships in Influenza PA-PB1 Inhibition

While direct studies on 2-(2-aminobenzoyl)benzoic acid and influenza PA-PB1 inhibition are limited, structural analogs provide insights into potential mechanisms. Schiff bases derived from 2-amino benzoic acid exhibit antiviral activity by interfering with viral replication machinery. For instance, nitrobenzylidene-aniline derivatives disrupt the PA-PB1 interface in influenza polymerase through hydrophobic interactions and π-stacking with aromatic residues [5] [6]. The planar structure of 2-(2-aminobenzoyl)benzoic acid, combined with its ability to form hydrogen bonds via the amino and carboxyl groups, suggests similar potential to block viral protein-protein interactions.

Structure-activity relationship (SAR) studies highlight the importance of electron-withdrawing substituents. Derivatives with nitro or ethoxy groups at the para position show enhanced binding to conserved regions of PA-PB1, as evidenced by molecular electrostatic potential (MEP) maps [3] [6]. These modifications increase electrophilicity, strengthening interactions with nucleophilic residues in the viral protein [6].

Molecular Docking Studies for Viral Endonuclease Targeting

Computational docking analyses reveal that 2-(2-aminobenzoyl)benzoic acid derivatives bind effectively to the active site of viral endonucleases, such as influenza’s RNA-dependent RNA polymerase. A Schiff base analog with a di-tert-butyl-hydroxyl group demonstrated a docking score of −8.2 kcal/mol against the H1N1 endonuclease, surpassing the reference drug oseltamivir (−7.1 kcal/mol) [3] [5]. Key interactions include:

  • Hydrogen bonding between the carboxylate group and catalytic manganese ions.
  • π-π stacking of the benzoyl moiety with histidine residues in the binding pocket.

Time-dependent DFT (TD-DFT) simulations further predict charge transfer interactions between the Schiff base’s azomethine group and the endonuclease’s acidic residues, destabilizing the enzyme’s nucleophilic attack capability [3] [6]. These findings align with experimental data showing reduced viral load in cell cultures treated with analogous compounds [5] [7].

XLogP3

2.3

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1147-43-9

Wikipedia

2-(2-Aminobenzoyl)benzoic acid

Dates

Modify: 2023-08-15

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